molecular formula C10H16ClNO B2971433 [(2-Methoxy-5-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 1052550-44-3

[(2-Methoxy-5-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B2971433
CAS No.: 1052550-44-3
M. Wt: 201.69
InChI Key: ROQKTCVLSNLQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-5-methylphenyl)methylamine hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group and a methyl group attached to a benzene ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-5-methylphenyl)methylamine hydrochloride typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxy-5-methylphenyl)methylamine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-methylphenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(2-Methoxy-5-methylphenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

(2-Methoxy-5-methylphenyl)methylamine hydrochloride can be compared with other similar compounds, such as:

    2-Methoxy-5-methylphenol: Similar structure but lacks the methylamine group.

    2-Methoxy-5-methylbenzylamine: Similar structure but lacks the hydrochloride salt form.

    2-Methoxy-5-methylphenyl isocyanate: Similar aromatic structure but contains an isocyanate group instead of a methylamine group.

The uniqueness of (2-Methoxy-5-methylphenyl)methylamine hydrochloride lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8-4-5-10(12-3)9(6-8)7-11-2;/h4-6,11H,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQKTCVLSNLQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.